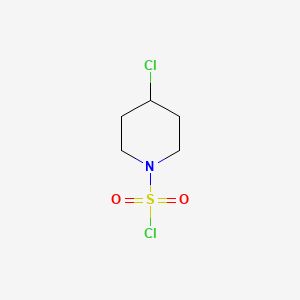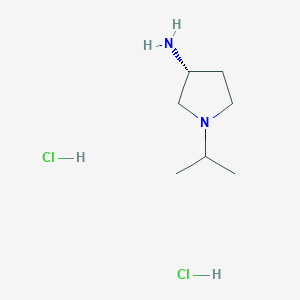
Psn 375963 盐酸盐
描述
PSN 375963 hydrochloride is a potent GPR119 agonist . It has a chemical name of 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine hydrochloride . It displays similar potency to the endogenous ligand oleylethanolamide (OEA) .
Molecular Structure Analysis
The molecular formula of PSN 375963 hydrochloride is C17H24ClN3O . The exact mass is 321.16 and the molecular weight is 321.849 . The InChI Key is ONDLSENXTCSHGC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of PSN 375963 hydrochloride is 321.84 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学研究应用
GPR119激活和胰岛素释放:PSN 375963 盐酸盐充当 GPR119 的激动剂,GPR119 是一种参与葡萄糖稳态的受体。它增强了 β 细胞和分离的胰岛的胰岛素释放,显示出治疗 2 型糖尿病的潜力。这种作用在体外和体内均被观察到,包括增强小鼠的葡萄糖耐受性 (Moran 等,2014).
在药物递送系统中的潜力:对多孔二氧化硅纳米粒子 (PSN) 的研究证明了它们在药物递送系统中的效用。PSN 是提高水溶性差的药物(如水飞蓟素)的口服生物利用度的有效载体。一项研究表明,PSN 可以持续 72 小时释放药物,在口服给药时显着提高血浆浓度和生物利用度 (Cao 等,2012).
在光动力治疗中的应用:一项关于纳米工程疏水光敏剂 (PS) 用于肿瘤递送和增强光动力治疗效率的研究突出了 PSN 的使用。该研究表明,PSN 可以提高药物负载量并确保在癌症治疗中有效治疗 (Liu 等,2017).
作物初级生产总量估算:PSN 也在与光合作用 (PSN) 及其在估算作物初级生产总量 (GPP) 中的作用相关研究中被引用。这项研究提供了对农业生产力和环境因素对作物生长影响的见解 (Zhang 等,2014).
癌症治疗中的光热疗法:PSN 等纳米粒子用于癌症治疗中的光热疗法。它们可以负载抗癌药物,提供光热和化疗的联合作用。这种方法可以显着提高癌症治疗的疗效 (Gong 等,2013).
作用机制
Target of Action
Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the human and mouse GPR119 receptors . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Psn 375963 hydrochloride interacts with its targets, the human and mouse GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events that result in the regulation of glucose and lipid metabolism .
Biochemical Pathways
The activation of GPR119 receptors by Psn 375963 hydrochloride affects several biochemical pathways. One of the key pathways influenced is the signaling pathway of the endogenous ligand oleoylethanolamide (OEA) . This pathway is similar to the glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cyclic adenosine monophosphate (cAMP) .
Result of Action
The molecular and cellular effects of Psn 375963 hydrochloride’s action primarily involve the regulation of glucose and lipid metabolism . By activating the GPR119 receptors, Psn 375963 hydrochloride can influence insulin secretion, intracellular calcium levels, and cAMP production .
生化分析
Biochemical Properties
Psn 375963 hydrochloride acts as an effective agonist for GPR119, with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119 . This compound exhibits similar potency to the endogenous agonist oleoylethanolamide (OEA). Psn 375963 hydrochloride interacts with several biomolecules, including enzymes and proteins involved in glucose metabolism and insulin secretion. The activation of GPR119 by Psn 375963 hydrochloride leads to increased intracellular calcium levels and cyclic AMP (cAMP) production, which are critical for insulin secretion and glucose homeostasis .
Cellular Effects
Psn 375963 hydrochloride influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by activating GPR119, which in turn increases intracellular calcium and cAMP levels . This compound also affects cell signaling pathways, such as the glucagon-like peptide-1 (GLP-1) pathway, which is involved in glucose metabolism and appetite regulation . Additionally, Psn 375963 hydrochloride has been shown to reduce body weight gain and white adipose tissue deposition in animal models, indicating its potential role in obesity management .
Molecular Mechanism
The molecular mechanism of Psn 375963 hydrochloride involves its binding to GPR119, a G protein-coupled receptor predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon binding, Psn 375963 hydrochloride activates GPR119, leading to the activation of downstream signaling pathways that increase intracellular calcium and cAMP levels . These changes promote insulin secretion and enhance glucose uptake in peripheral tissues. Furthermore, Psn 375963 hydrochloride modulates gene expression related to glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Psn 375963 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency in in vitro and in vivo studies . Long-term exposure to Psn 375963 hydrochloride has shown sustained effects on insulin secretion and glucose metabolism, with no significant degradation observed over time
Dosage Effects in Animal Models
The effects of Psn 375963 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance . At higher doses, Psn 375963 hydrochloride may exhibit toxic or adverse effects, such as hypoglycemia and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Psn 375963 hydrochloride is involved in several metabolic pathways, primarily those related to glucose metabolism and insulin signaling. The activation of GPR119 by Psn 375963 hydrochloride leads to increased cAMP production, which plays a crucial role in regulating glucose homeostasis . This compound also interacts with enzymes and cofactors involved in the synthesis and degradation of glucose and lipids, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Psn 375963 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, Psn 375963 hydrochloride localizes to the plasma membrane, where it interacts with GPR119 . The compound’s distribution within tissues is influenced by its affinity for GPR119 and its ability to cross cellular membranes . Understanding the transport and distribution mechanisms of Psn 375963 hydrochloride is essential for optimizing its therapeutic applications.
Subcellular Localization
Psn 375963 hydrochloride primarily localizes to the plasma membrane, where it exerts its effects by binding to GPR119 . The compound’s activity and function are influenced by its subcellular localization, as the interaction with GPR119 is crucial for its biological effects. Additionally, post-translational modifications and targeting signals may direct Psn 375963 hydrochloride to specific cellular compartments, further modulating its activity and function .
属性
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLSENXTCSHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





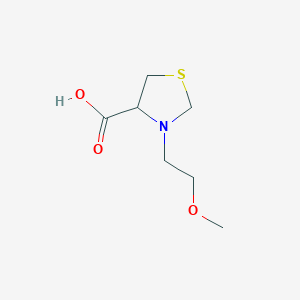

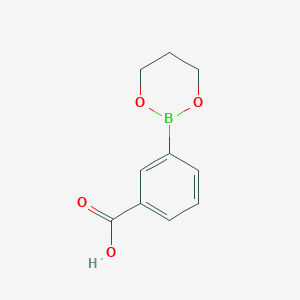
![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
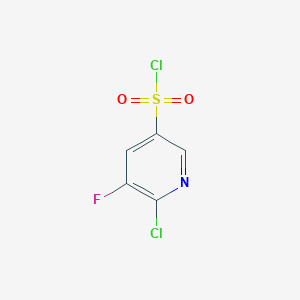
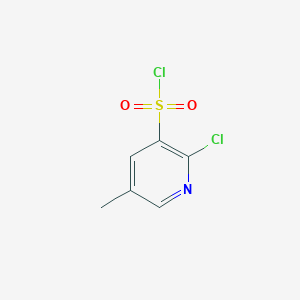
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
